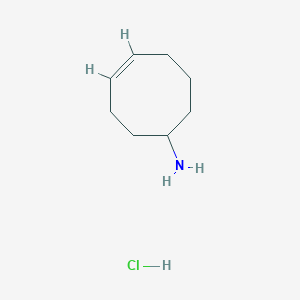

(4Z)-cyclooct-4-en-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4Z)-cyclooct-4-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-8-6-4-2-1-3-5-7-8;/h1-2,8H,3-7,9H2;1H/b2-1-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUIAERKOVWNKS-ODZAUARKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Eight Membered Carbocycles in Chemical Synthesis

Eight-membered carbocycles are pivotal structural motifs found in a diverse range of biologically active natural products. pku.edu.cn However, their synthesis presents a considerable challenge to chemists due to unfavorable entropic and enthalpic factors in ring-forming reactions. pku.edu.cn Traditional methods often struggle to efficiently construct these medium-sized rings, leading to the development of innovative strategies.

Modern synthetic approaches have increasingly relied on transition-metal-catalyzed cycloadditions to overcome these hurdles. pku.edu.cn Techniques such as [4+4] and [4+2+2] cycloadditions have proven effective in constructing eight-membered ring systems. pku.edu.cn Another powerful method involves the intramolecular [6π + 2π] photocycloaddition of alkenyl tropones. acs.org Furthermore, strategies like the [4+4] annulation, which involves a cascade of pericyclic reactions, have been developed to access these complex structures. nih.gov The presence of eight-membered rings in potent therapeutic agents, such as the anticancer drug Taxol, underscores the importance of developing robust synthetic routes to these carbocycles. pku.edu.cn

Conformational Dynamics and Stereochemical Implications of the 4z Cyclooctene Ring

The (4Z)-cyclooctene ring system exhibits complex conformational behavior, which has profound implications for its reactivity and stereochemistry. Computational studies have revealed the existence of multiple low-energy conformations for (Z)-cyclooctene. units.it Each of these conformations is chiral and exists as a pair of enantiomers, leading to a total of 16 possible conformers when considering ring-inversion processes. units.it The most stable conformation features a structure with four carbon atoms in one plane and the other four above it. units.it

The conformational flexibility of the cyclooctene (B146475) ring is a key determinant of its chemical properties. For instance, the high selectivity observed in the epoxidation of cyclooctene is attributed to the poor orbital overlap between the C-H bonds on the allylic carbons and the π-system of the double bond in the predominant conformation. units.it This disfavors undesired side reactions. units.it In contrast, the trans-isomer, (E)-cyclooctene, possesses significant ring strain, which can be harnessed to achieve unique reactivity. units.it The introduction of fused rings, such as a cis-dioxolane, can enforce a strained half-chair conformation in trans-cyclooctene (B1233481), leading to enhanced reactivity in reactions like the tetrazine ligation. nih.govnih.gov

Interactive Table: Conformational Features of Cyclooctene Isomers

| Feature | (Z)-Cyclooctene | (E)-Cyclooctene |

| Relative Stability | More stable | Less stable, higher ring strain units.it |

| Predominant Conformation | Four carbons in plane, four above units.it | Crown-like and half-chair conformations nih.gov |

| Chirality | Multiple chiral conformations units.it | Planar chiral nih.gov |

| Reactivity | High epoxidation selectivity units.it | Enhanced reactivity due to ring strain units.it |

The Role of Amine Functionality in Synthetic Utility

The amine group is one of the most versatile functional groups in organic synthesis, and its presence in (4Z)-cyclooct-4-en-1-amine hydrochloride imparts a wide range of potential applications. Amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. nih.govrsc.org Their basic nature allows them to serve as catalysts or to be readily protonated to form ammonium (B1175870) salts, enhancing water solubility. nih.gov

The primary amine in the target molecule can participate in a vast array of chemical transformations. It can undergo N-alkylation, N-acylation, and condensation reactions with carbonyl compounds to form imines, which can be further reduced to secondary amines. Moreover, the amine group can direct the stereochemical outcome of reactions at adjacent positions and can be a key component in the formation of heterocyclic systems. The development of hydroamination reactions, where an amine is added across a double bond, represents a highly atom-economical method for synthesizing more complex amines. rsc.org

Applications of 4z Cyclooct 4 En 1 Amine Hydrochloride in Advanced Synthetic Design

As a Chiral Building Block for Asymmetric Synthesis

The inherent chirality of certain cyclooctene (B146475) derivatives and the strategic placement of the amine functional group in (4Z)-cyclooct-4-en-1-amine hydrochloride make it a significant precursor in the field of asymmetric synthesis. The amine serves as a crucial handle for the introduction of chiral elements or for its transformation into chiral catalytic moieties.

Precursor for Enantiomerically Pure Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. This compound can serve as a starting material for the generation of chiral molecules through various synthetic strategies. The amine group can be resolved into its constituent enantiomers using chiral acids, or it can be subjected to enantioselective transformations.

Furthermore, the planar chirality of trans-cyclooctene (B1233481) derivatives has been recognized and harnessed in asymmetric catalysis. Although the subject compound is a cis-cyclooctene, it can be a precursor to chiral trans-cyclooctene derivatives. The synthesis of such chiral compounds often involves the strategic functionalization of the cyclooctene ring, where the amine group can direct or participate in stereoselective reactions. The development of methods for the enantioselective synthesis of amine derivatives with adjacent stereocenters from alkenes highlights the potential for transforming the alkene in the cyclooctene ring into a new stereocenter in a controlled manner. researchgate.net

Development of Chiral Ligands and Organocatalysts

The amine functionality of this compound is a prime site for elaboration into more complex structures, such as chiral ligands for transition-metal catalysis or purely organic catalysts. Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.gov The cyclooctene backbone can provide a rigid and well-defined scaffold for the ligand, influencing the stereochemical outcome of the catalyzed reaction.

The synthesis of chiral phosphine (B1218219) ligands, a prominent class of ligands in asymmetric catalysis, often involves the coupling of a chiral backbone with a phosphine moiety. nih.gov The amine group of (4Z)-cyclooct-4-en-1-amine can be converted into a variety of other functional groups, which can then be used to attach phosphine groups or other coordinating moieties. For instance, the amine could be transformed into a hydroxyl group, which can then be used to introduce a phosphinite group.

In the realm of organocatalysis, chiral amines and their derivatives are widely used to promote a vast range of enantioselective reactions. nih.govyoutube.com The amine of the title compound could be derivatized to form a chiral imidazolidinone, a privileged scaffold in MacMillan's organocatalysts, or used to direct asymmetric transformations on the cyclooctene ring. youtube.com The unique three-dimensional shape of the cyclooctene ring can impart novel stereochemical control in such catalytic systems. youtube.com

| Catalyst Type | Potential Application of (4Z)-cyclooct-4-en-1-amine derivative | Reference |

| Chiral Phosphine Ligand | The amine can be a handle to introduce phosphine groups for metal-catalyzed asymmetric reactions. | nih.gov |

| Chiral Oxazaborolidinium Ions (COBIs) | The amine can be a precursor to chiral auxiliaries for COBI-catalyzed asymmetric reactions. | |

| Imidazolidinone Organocatalyst | The amine can be a starting point for the synthesis of chiral imidazolidinone catalysts. | youtube.com |

Integration into Bioorthogonal Chemistry Tools

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The strained nature of the double bond in cyclooctene derivatives, particularly in their trans configuration, makes them ideal partners for a variety of bioorthogonal reactions. The amine group of this compound provides a convenient attachment point for biomolecules or imaging agents.

Precursors for Strain-Promoted Cycloaddition Reactions (e.g., SPOCQ, SPAAC)

While this compound itself is a cis-cyclooctene, it is a valuable precursor for the synthesis of trans-cyclooctene (TCO) derivatives. TCOs are highly reactive in strain-promoted cycloaddition reactions. One of the most prominent examples is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). In this reaction, a strained alkyne, such as a cyclooctyne, reacts with an azide (B81097) to form a stable triazole linkage. While the title compound is an alkene, it can be chemically modified to a cyclooctyne. More directly, TCOs react with tetrazines in a very fast and selective inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of in vivo chemistry. rsc.org

The amine group on the cyclooctene ring is a key feature, allowing for its conjugation to proteins, nucleic acids, or small-molecule drugs. This creates a powerful tool for labeling and tracking biomolecules in their native environment. For example, a TCO-functionalized antibody can be used to target a specific cell type, followed by the administration of a tetrazine-linked imaging agent or therapeutic drug. nih.gov

| Bioorthogonal Reaction | Reactants | Product | Key Feature of (4Z)-cyclooct-4-en-1-amine |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne (derived from cyclooctene) + Azide | Triazole | Precursor to the strained alkyne |

| Strain-Promoted Oxime and Nitrone Cycloaddition (SPOC/SPANC) | trans-Cyclooctene + Aldehyde/Nitrone | Isoxazoline/Isoxazolidine | Precursor to the strained alkene |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | trans-Cyclooctene + Tetrazine | Dihydropyridazine | Precursor to the strained alkene |

Design of Chemoselective Probes and Linkers

The ability to attach the cyclooctene moiety to other molecules via its amine group is central to the design of chemoselective probes and linkers. These tools are essential for a wide range of applications in chemical biology, from fluorescence imaging to targeted drug delivery.

For example, a fluorescent dye can be attached to the amine of this compound, and the resulting TCO-dye conjugate can be used to label azide-modified biomolecules within a cell. This allows for the visualization of the biomolecule's localization and dynamics. Similarly, a drug molecule can be linked to the TCO, creating a construct that can be targeted to a specific location in the body using a tetrazine-modified delivery vehicle. nih.gov The development of functionalized TCOs, including those with amine and carboxylic acid derivatives, has been a focus of research to expand the toolkit of bioorthogonal chemistry. nih.gov

Scaffold for the Synthesis of Complex Molecular Architectures

A scaffold in medicinal chemistry refers to a core molecular structure upon which various functional groups can be appended to create a library of diverse compounds. mdpi.comnih.govnih.govresearchgate.net The rigid, three-dimensional structure of the cyclooctene ring in this compound makes it an excellent scaffold for the synthesis of complex molecular architectures. benthamscience.com

The Z-stereochemistry of the double bond and the defined position of the amine group provide a fixed framework from which to build. The double bond can be functionalized in a variety of ways, such as through epoxidation, dihydroxylation, or metathesis, to introduce new stereocenters and functional groups. researchgate.net The amine group, as previously discussed, serves as a versatile handle for attaching a wide range of substituents.

This scaffold-based approach allows for the systematic exploration of chemical space around the cyclooctene core, which can be valuable in the discovery of new bioactive molecules. The unique conformational constraints of the eight-membered ring can lead to molecules with novel shapes and properties that may interact with biological targets in new and interesting ways. The synthesis of highly functionalized cyclooctenes via methods like ring-closing metathesis demonstrates the utility of this ring system in constructing complex molecular frameworks. researchgate.net

Building Block for Macrocyclic Compounds

The constrained yet flexible nature of the cyclooctene ring in this compound makes it an intriguing starting material for the synthesis of macrocyclic compounds. The primary amine functionality serves as a key handle for introducing the cyclooctenyl moiety into a larger ring system through reactions such as amidation or reductive amination with suitable difunctionalized long-chain partners.

Table 1: Potential Reactions for Macrocycle Synthesis

| Reaction Type | Reactant B | Resulting Linkage | Potential Macrocyclic Structure |

|---|---|---|---|

| Amidation | Dicarboxylic acid dichloride | Amide | Macrocyclic lactam |

| Reductive Amination | Dialdehyde | Amine | Macrocyclic polyamine |

| Michael Addition | α,β-Unsaturated ester | β-Amino ester | Macrocycle with incorporated cyclooctene |

The presence of the double bond within the cyclooctene ring also opens up possibilities for subsequent ring-closing metathesis (RCM) reactions. For instance, the amine could be acylated with a long-chain unsaturated acid, and the resulting diene could then undergo RCM to form a large ring, with the original cyclooctene ring appended to or part of the new macrocyclic structure.

Precursor for Fused and Polycyclic Nitrogen Heterocycles

The dual functionality of this compound provides a powerful tool for the synthesis of intricate fused and polycyclic nitrogen heterocycles. The interplay between the amine and the alkene allows for a variety of intramolecular cyclization strategies, often proceeding through cascade reactions that can build molecular complexity in a single step.

A prominent approach involves transition-metal-catalyzed intramolecular reactions. For example, palladium-catalyzed processes, such as aminopalladation followed by carbopalladation, can be envisioned. thieme-connect.desigmaaldrich.com In such a scenario, the amine would first add across the double bond with the assistance of a palladium catalyst, forming a transient organopalladium species. If an appropriate tethered reactive group is present, this intermediate can undergo further cyclization, leading to the formation of bicyclic or even tricyclic systems. The specific outcome of these reactions is highly dependent on the catalyst system and the nature of any additional substituents on the nitrogen atom. thieme-connect.de

Another potential pathway for the synthesis of fused heterocycles involves intramolecular hydroamination reactions. Under appropriate catalytic conditions (e.g., using late transition metals or lanthanides), the amine can add across the internal double bond to form a new heterocyclic ring fused to the original cyclooctane (B165968) core. The regioselectivity of this addition would be a key factor in determining the size and structure of the newly formed ring.

Furthermore, cascade reactions initiated by the amine functionality can lead to the construction of polycyclic frameworks. For instance, the amine could react with a suitable partner to form an intermediate that then undergoes an intramolecular cycloaddition with the cyclooctene double bond. This approach can generate multiple rings and stereocenters in a highly controlled manner.

Table 2: Potential Cyclization Strategies for Fused and Polycyclic Heterocycles

| Reaction Type | Key Intermediate/Catalyst | Resulting Heterocycle Type |

|---|---|---|

| Aminopalladation/Carbopalladation | Palladium catalyst | Fused bicyclic/tricyclic amines |

| Intramolecular Hydroamination | Transition metal/Lanthanide catalyst | Fused nitrogen heterocycles |

| Intramolecular [4+2] Cycloaddition | Diene-functionalized amine | Fused polycyclic systems |

Synthesis of Bioactive Scaffolds (excluding pharmacological activity)

The unique three-dimensional shape conferred by the eight-membered ring of this compound makes it an attractive scaffold for the development of novel molecular structures with potential applications in materials science and as probes for biological systems, independent of any inherent pharmacological activity. The term "bioactive scaffold" in this context refers to a core molecular framework that can be functionalized to interact with biological systems for non-therapeutic purposes, such as in diagnostics or as molecular probes.

The primary amine serves as a convenient point of attachment for various functional groups, including fluorophores, affinity tags, or other reporter molecules. The resulting derivatives can be used to study biological processes or as components in biosensors. The conformational preferences of the cyclooctene ring can influence the spatial presentation of these attached functional groups, which can be advantageous for specific recognition events.

Moreover, the double bond can be functionalized through various reactions, such as epoxidation, dihydroxylation, or cycloadditions, to introduce further diversity and create more complex three-dimensional structures. These modifications can be used to fine-tune the physical and chemical properties of the scaffold, such as its solubility, rigidity, and binding characteristics. For example, polymerization of the cyclooctene moiety via ring-opening metathesis polymerization (ROMP) after appropriate derivatization of the amine could lead to the formation of functional polymers with potential applications in biomaterials.

Table 3: Functionalization of (4Z)-cyclooct-4-en-1-amine for Bioactive Scaffolds

| Functionalization Reaction | Reagent | Resulting Functionality | Potential Application |

|---|---|---|---|

| Acylation of Amine | Fluorescent acid chloride | Fluorescently labeled scaffold | Molecular imaging probe |

| Epoxidation of Alkene | m-CPBA | Epoxide | Intermediate for further diversification |

| Dihydroxylation of Alkene | OsO₄ | Diol | Scaffold with increased hydrophilicity |

| Ring-Opening Metathesis Polymerization | Grubbs' catalyst | Functional polymer | Biomaterial scaffold |

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, including its connectivity and spatial arrangement. For (4Z)-cyclooct-4-en-1-amine hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously determine its structure.

Elucidation of Configuration and Conformation (¹H, ¹³C, 2D-NMR techniques)

The (Z)-configuration of the double bond and the conformational preferences of the eight-membered ring can be established through a detailed analysis of ¹H and ¹³C NMR spectra, supported by 2D-NMR techniques such as COSY, HSQC, and HMBC.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the olefinic, methine, and aliphatic protons. The two protons on the cis-double bond are expected to resonate in the range of δ 5.5-5.7 ppm, with their multiplicity and coupling constants providing insights into the ring's conformation. The proton on the carbon bearing the amino group (C1-H) would likely appear as a multiplet around δ 3.0-3.3 ppm, shifted downfield due to the electron-withdrawing effect of the protonated amine. The NH₃⁺ protons would typically appear as a broad singlet, often in the δ 7.5-8.5 ppm region, and its integration would correspond to three protons. The remaining methylene (B1212753) protons on the cyclooctyl ring would produce a complex series of overlapping multiplets in the aliphatic region (δ 1.4-2.5 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, eight distinct carbon signals are expected. The olefinic carbons (C4 and C5) would be found in the δ 128-132 ppm region. The carbon attached to the nitrogen (C1) would be significantly deshielded, appearing around δ 50-55 ppm. The remaining aliphatic carbons of the ring would resonate between δ 20-40 ppm.

2D-NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, confirming the connectivity of protons within the cyclooctene (B146475) ring. For instance, correlations would be observed between the olefinic protons and their adjacent allylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the more dispersed ¹H spectrum.

Predicted ¹H and ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | 3.15 (m) | 52.5 |

| 2, 8 | 1.80-2.10 (m) | 33.0 |

| 3, 7 | 2.20-2.40 (m) | 25.5 |

| 4, 5 | 5.60 (m) | 129.8 |

| 6 | 1.50-1.70 (m) | 28.0 |

| NH₃⁺ | 8.20 (br s) | - |

Note: The chemical shifts are estimated based on analogous structures and are subject to variation depending on experimental conditions.

Dynamic NMR Studies of Ring Flipping

Cyclooctane (B165968) and its derivatives are conformationally flexible, existing in various interconverting forms such as the boat-chair, twist-boat-chair, and crown conformations. The presence of the cis-double bond in (4Z)-cyclooct-4-en-1-amine restricts the number of accessible conformations.

Dynamic NMR (DNMR) spectroscopy is a key technique for studying these conformational changes. By recording NMR spectra at different temperatures, it is possible to observe the effects of ring flipping on the spectrum. At room temperature, if the rate of interconversion between conformations is fast on the NMR timescale, the observed spectrum will show averaged signals for the protons and carbons. As the temperature is lowered, the rate of this "ring flipping" slows down. If the temperature is lowered sufficiently to the coalescence point and below, the single averaged signals may broaden and then resolve into separate signals for each distinct conformation. This allows for the determination of the energy barrier for the ring inversion process, providing valuable thermodynamic data about the conformational stability of the molecule. For this compound, such studies would reveal the preferred conformation and the energetic landscape of its conformational isomers.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the precise elemental composition of the molecule. For this compound, the free amine would be ionized, typically by protonation, to form the [M+H]⁺ ion.

Predicted HRMS Data

| Ion | Calculated m/z |

|---|

By comparing the experimentally measured accurate mass of the molecular ion to the calculated mass for the expected formula (C₈H₁₆N⁺), the molecular formula can be confirmed with a high degree of confidence.

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the [M+H]⁺ ion of (4Z)-cyclooct-4-en-1-amine) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

For cyclic amines, fragmentation is often initiated by the cleavage of bonds alpha or beta to the nitrogen atom. Common fragmentation pathways for the [M+H]⁺ ion of (4Z)-cyclooct-4-en-1-amine would include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a C₈H₁₃⁺ fragment.

Ring cleavage: Alpha-cleavage can lead to the opening of the cyclooctene ring, followed by subsequent fragmentation to produce a series of smaller ions. The presence of the double bond will influence the fragmentation pathways, favoring cleavages that lead to resonance-stabilized fragments.

Predicted Tandem MS Fragmentation of [C₈H₁₅N + H]⁺

| Precursor Ion (m/z) | Predicted Product Ions (m/z) | Plausible Neutral Loss |

|---|---|---|

| 126.1 | 109.1 | NH₃ |

| 126.1 | 95.1 | C₂H₆N |

| 126.1 | 81.1 | C₃H₈N |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in a compound.

In the IR spectrum of this compound, the following characteristic absorption bands would be expected:

N-H stretching: A broad and strong absorption in the region of 2800-3200 cm⁻¹ is characteristic of the ammonium (B1175870) salt (R-NH₃⁺). This band often has multiple sub-peaks.

N-H bending: An absorption around 1500-1600 cm⁻¹ corresponds to the asymmetric bending of the N-H bonds in the ammonium group.

C=C stretching: A weak to medium absorption around 1650-1670 cm⁻¹ would indicate the presence of the cis-disubstituted double bond.

=C-H stretching: A peak just above 3000 cm⁻¹, typically around 3020 cm⁻¹, is characteristic of the C-H bonds on the double bond.

C-H stretching (aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H bonds of the methylene groups in the ring.

C-N stretching: A medium intensity band in the 1000-1250 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The C=C stretching vibration, which is often weak in the IR spectrum of a symmetrically substituted alkene, would be expected to show a strong signal in the Raman spectrum.

Predicted IR and Raman Peak Assignments

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (NH₃⁺) | 2800-3200 | 2800-3200 | Strong, Broad |

| C-H Stretch (sp²) | ~3020 | ~3020 | Medium |

| C-H Stretch (sp³) | 2850-2960 | 2850-2960 | Strong |

| C=C Stretch | ~1655 | ~1655 | Weak-Medium (IR), Strong (Raman) |

| N-H Bend (NH₃⁺) | ~1580 | - | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive data on bond lengths, bond angles, stereochemistry, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.netyoutube.com For an amine salt like this compound, single-crystal X-ray diffraction would yield a detailed structural model confirming several key features: the protonation of the amine group by the hydrogen chloride to form the ammonium cation and chloride anion pair, the cis ('Z') configuration of the double bond within the eight-membered ring, and the specific conformation adopted by the cyclooctene ring in the solid state. spectroscopyonline.com

The analysis of amine hydrochlorides by X-ray diffraction is a well-established method for their identification. acs.org While specific single-crystal X-ray diffraction data for this compound are not publicly available, the results of such an analysis would typically include the parameters that define the crystal's unit cell.

Table 1: Illustrative Crystal Data Parameters Obtainable from X-ray Crystallography This table represents the type of data generated from an X-ray crystallographic analysis and is not the actual data for the subject compound.

| Parameter | Description | Example Data |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 10.12 Å, b = 15.45 Å, c = 8.98 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 105.3°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1352.1 ų |

| Z | The number of formula units per unit cell. | 4 |

This crystallographic data is crucial for understanding the solid-state properties of the compound and serves as an absolute reference for its structural identity.

Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, GC)

Chromatography is an indispensable tool in the synthesis and quality control of this compound, enabling both the assessment of chemical purity and the separation of various isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. jfda-online.comd-nb.info For a polar compound like an amine hydrochloride, reversed-phase HPLC (RP-HPLC) is a common method for purity determination. jfda-online.com

Furthermore, HPLC is critical for separating the different isomers of cyclooct-4-en-1-amine.

Geometric Isomer Separation : The synthesis of (4Z)-cyclooct-4-en-1-amine may yield the (4E)-isomer as an impurity. Due to the different spatial arrangement of the double bond, these geometric isomers can be separated using argentation chromatography. wikipedia.orgresearchgate.net This technique employs a stationary phase, typically silica (B1680970) gel, impregnated with silver nitrate (B79036) (AgNO₃). silicycle.comsilicycle.com The separation is based on the reversible formation of π-complexes between the silver ions and the alkene's double bond. wikipedia.orgsilicycle.com The more strained trans (E)-isomer generally interacts more strongly with the silver ions and is therefore retained longer on the column than the cis (Z)-isomer.

Enantiomeric Separation : As (4Z)-cyclooct-4-en-1-amine is a chiral molecule, it exists as a pair of enantiomers. Separating these enantiomers is essential for studying their individual properties. This is achieved using chiral HPLC, which involves a chiral stationary phase (CSP). nih.gov Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. nih.govsigmaaldrich.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the individual enantiomers and the chiral selector on the stationary phase, leading to different retention times. chiralpedia.com In some cases, pre-column derivatization with a chiral agent can be used to form diastereomers that can then be separated on a standard achiral column. chiralpedia.comnih.gov

Table 2: Typical HPLC Conditions for Amine and Isomer Analysis

| Parameter | Purity (RP-HPLC) | Geometric Isomer (Argentation) | Enantiomeric (Chiral HPLC) |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | AgNO₃-impregnated Silica | Chiral (e.g., Cellulose-based) |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium acetate) jfda-online.com | Hexane/Ethyl Acetate silicycle.com | Heptane/Ethanol/Amine Modifier |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) | UV or Refractive Index (RI) | UV (e.g., 220 nm) or Polarimeter |

Gas Chromatography (GC)

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. The direct analysis of primary amines like (4Z)-cyclooct-4-en-1-amine can be challenging due to their high polarity, which often leads to poor peak shapes (tailing) and irreversible adsorption on the column. labrulez.commdpi.com

To circumvent these issues, derivatization is commonly employed. The primary amine group can be converted into a less polar and more volatile derivative, such as an acyl, silyl, or carbamate (B1207046) derivative, prior to GC analysis. researchgate.net This approach improves chromatographic performance and allows for sensitive detection.

GC is particularly powerful for separating isomers. High-efficiency capillary columns, especially those coated with specialized stationary phases like liquid crystals, can provide excellent resolution of positional and geometric (cis/trans) isomers. vurup.sk

Table 3: General Gas Chromatography (GC) Conditions for Amine Analysis

| Parameter | Typical Conditions |

| Column | Capillary column with a specialized phase for amines (e.g., wax-based or base-deactivated) labrulez.com |

| Inlet Temperature | 250 - 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 250 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Derivatization | Often required (e.g., acylation with trifluoroacetic anhydride) researchgate.net |

Future Research Directions and Emerging Opportunities

Exploration of Unconventional Synthetic Routes

The development of novel and efficient synthetic pathways to access complex molecules is a perpetual goal in organic chemistry. For (4Z)-cyclooct-4-en-1-amine hydrochloride, future research could focus on moving beyond traditional multi-step sequences to more elegant and sustainable methods.

Biocatalysis: The asymmetric synthesis of chiral amines is of paramount importance in the pharmaceutical industry. mdpi.comnih.gov Biocatalytic methods, employing enzymes such as transaminases, imine reductases, and monoamine oxidases, offer a green and highly stereoselective alternative to classical chemical resolutions. mdpi.comnih.gov Future work could involve the development of a biocatalytic route to enantiopure (4Z)-cyclooct-4-en-1-amine, potentially starting from a corresponding ketone precursor. This would not only provide access to single enantiomers for pharmacological testing but also align with the growing demand for environmentally benign manufacturing processes. nih.govresearchgate.net

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex amines under mild conditions. nih.govnih.govacs.org This methodology could be applied to the synthesis of the cyclooctene (B146475) amine scaffold. For instance, a photocatalytic approach could enable the direct C-H functionalization of a simpler cyclooctene derivative or facilitate a novel cyclization reaction to construct the eight-membered ring. nih.govrsc.org The use of an organic photocatalyst in conjunction with a hydrogen atom transfer (HAT) catalyst could provide a direct route to α-functionalized primary amines, a challenging transformation using traditional methods. nih.gov

Discovery of Novel Reactivity Patterns

The unique combination of a primary amine and a cis-alkene within a flexible eight-membered ring suggests that this compound could exhibit novel reactivity.

Cycloaddition Reactions: The cyclooctene moiety, particularly the strained trans-isomer, is known to participate in rapid cycloaddition reactions. nih.gov While the cis-isomer is less reactive, its reactivity in various cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, could be explored. wikipedia.orglibretexts.orgslideshare.net The presence of the amine group could influence the electronic properties of the double bond, potentially leading to unique reactivity or selectivity in these transformations. Furthermore, the corresponding enamine, formed by reaction with an aldehyde or ketone, would be a highly reactive intermediate for cycloaddition reactions. wikipedia.orgmasterorganicchemistry.comresearchgate.netresearchgate.net

Redox-Annulations: Cyclic amines can undergo redox-annulation reactions with various partners, leading to the formation of fused ring systems. rsc.org The reaction of (4Z)-cyclooct-4-en-1-amine with α,β-unsaturated carbonyl compounds, for example, could lead to novel polycyclic structures with potential biological activity. rsc.org

Intramolecular Reactions: The proximity of the amine and alkene functional groups within the flexible cyclooctene ring could be exploited to design novel intramolecular reactions. For example, acid-catalyzed intramolecular hydroamination or transition-metal-catalyzed intramolecular amination could provide access to bicyclic amine structures.

Advanced Mechanistic Studies and Computational Refinements

A thorough understanding of the conformational landscape and reaction mechanisms is crucial for predicting and controlling the chemical behavior of this compound.

Conformational Analysis: Cyclooctane (B165968) and its derivatives are known for their complex potential energy surfaces with multiple low-energy conformations. researchgate.net Computational studies, using methods such as density functional theory (DFT), could be employed to elucidate the preferred conformations of this compound in different environments. Understanding the conformational preferences and the energy barriers to interconversion is key to rationalizing its reactivity.

Mechanistic Investigations: Detailed mechanistic studies of potential reactions, such as cycloadditions or redox-annulations, would provide valuable insights. These studies could involve a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational modeling to map out reaction pathways, identify transition states, and understand the origins of selectivity.

Development of Derivatization Strategies for Specific Research Applications

The primary amine group in this compound is a versatile handle for derivatization, enabling its adaptation for a wide range of research applications. iu.edu

Analytical Derivatization: For quantitative analysis and detection, the amine can be derivatized to enhance its properties for various analytical techniques.

| Derivatization Goal | Reagent Class | Example Reagents | Analytical Technique |

| Improve GC performance | Acylating agents, Silylating agents | Trifluoroacetic anhydride (B1165640) (TFAA), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Gas Chromatography-Mass Spectrometry (GC-MS) iu.edu |

| Enhance MS signal | Amine-reactive tags | Dimethylaminoacetyl chloride | Electrospray Ionization Mass Spectrometry (ESI-MS) nih.govrsc.org |

| Fluorescent labeling | Amine-reactive fluorophores | Dansyl chloride, N-hydroxysuccinimide (NHS) esters of dyes (e.g., CF® Dyes, Atto Dyes) | Fluorescence Spectroscopy, HPLC with fluorescence detection jenabioscience.comnih.govnih.govbiotium.combiomol.com |

| Chiral separation | Chiral derivatizing agents | (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC), o-Phthaldialdehyde (OPA) with a chiral thiol | High-Performance Liquid Chromatography (HPLC) acs.orgnih.govacs.orgresearchgate.netresearchgate.net |

Functional Derivatization: Beyond analytical purposes, derivatization can be used to impart new functionalities to the molecule for specific applications.

Bioconjugation: The amine can be used to attach the cyclooctene scaffold to biomolecules, such as proteins or peptides, using amine-reactive crosslinkers. nih.govbiotium.com This could be valuable for developing targeted drug delivery systems or molecular probes.

Materials Science: Functionalization of the amine could be used to incorporate the cyclooctene unit into polymers or onto surfaces, potentially creating materials with unique properties. nih.gov For example, grafting onto inorganic adsorbents could have applications in water treatment. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4Z)-cyclooct-4-en-1-amine hydrochloride, and how can reaction conditions be optimized?

- The synthesis typically involves substitution reactions using reagents like sodium amide or thiourea in solvents such as DMF or DMSO, followed by hydrolysis with HCl . Optimization includes adjusting reaction temperature, solvent polarity, and stoichiometric ratios of reagents. Purity is confirmed via spectroscopic methods (NMR, IR) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy resolves stereochemistry and double-bond geometry (e.g., distinguishing 4Z isomer). Infrared (IR) spectroscopy identifies functional groups like amine and hydrochloride moieties . High-resolution mass spectrometry (HRMS) validates molecular formula accuracy.

Q. How does the hydrochloride salt form influence the compound’s stability and solubility in experimental settings?

- The hydrochloride salt enhances aqueous solubility and thermal stability, making it suitable for biological assays. Stability studies under varying pH and temperature conditions (e.g., 4°C vs. room temperature) are recommended to assess degradation profiles .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for (4Z)-cyclooct-4-en-1-amine derivatives in drug design?

- SAR studies involve synthesizing analogs with modifications to the cyclooctene ring or amine group. Pharmacological assays (e.g., receptor binding or enzyme inhibition) are paired with computational docking to map interactions. For example, substituting the cyclooctene ring with aromatic groups may alter binding affinity .

Q. What experimental designs are effective for evaluating the pharmacological activity of this compound in vitro and in vivo?

- In vitro: Use cell-based assays (e.g., cAMP modulation or calcium flux) to assess receptor activation. In vivo: Employ rodent models for pharmacokinetic profiling (e.g., bioavailability, half-life) and efficacy studies (e.g., dose-response in disease models). Experimental design should include controls for hydrochloride counterion effects .

Q. How should researchers address contradictions in reported synthetic yields or analytical data for this compound?

- Contradictions may arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or analytical calibration. Cross-validate results using orthogonal techniques: compare HPLC purity data with gas chromatography (GC) or elemental analysis . Replicate reactions under standardized conditions to isolate variables.

Q. What methodologies ensure high purity and batch-to-batch consistency for this compound in pharmacological studies?

- Implement quality control protocols:

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and >95% purity thresholds.

- Consistency : Monitor residual solvents via GC-MS and quantify hydrochloride content via titration .

- Stability : Accelerated aging studies under stress conditions (e.g., 40°C/75% humidity) to establish shelf-life .

Key Considerations for Researchers

- Avoid Commercial Bias : Focus on peer-reviewed synthesis and characterization data rather than supplier-specific claims.

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) to minimize variability.

- Ethical Handling : Adhere to safety protocols for amine-hydrochloride compounds, including fume hood use and PPE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.